Cas no 58493-47-3 (N-(4-hydroxy-3-methoxyphenyl)methyloctanamide)
58493-47-3 structure
Product Name:N-(4-hydroxy-3-methoxyphenyl)methyloctanamide
Numéro CAS:58493-47-3
Le MF:C16H25NO3
Mégawatts:279.374604940414
CID:370684
PubChem ID:5316427
Update Time:2025-06-09
N-(4-hydroxy-3-methoxyphenyl)methyloctanamide Propriétés chimiques et physiques
Nom et identifiant
-
- Octanamide,N-[(4-hydroxy-3-methoxyphenyl)methyl]-
- benzamide, 4-hydroxy-3-methoxy-N-octyl-
- 4-hydroxy-3-methoxy-N-octylbenzamide
- N-VANILLYLOCTANAMIDE
- N-(4-hydroxy-3-methoxyphenyl)methyloctanamide
- OCTANAMIDE, N-VANILLYL-
- N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide
- NSC818740
- CW938J9KNR
- N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide, 9CI
- caprylic acid vanillylamide
- BRN 2944990
- N-((4-Hydroxy-3-methoxyphenyl)methyl)octanamide
- AKOS028111783
- Z373586942
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-Octanamide
- n-(4-hydroxy-3-methoxybenzyl)octanamide
- EN300-18428278
- NSC-818740
- Octanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-
- 3-13-00-02190 (Beilstein Handbook Reference)
- SCHEMBL1155739
- CHEBI:173991
- N-[(4-hydroxy-3-methoxyphenyl)-methyl]-octaylamide
- N-[(4-Hydroxy-3-methoxyphenyl)methyl]-octanamide; N-Vanillyloctanamide
- Octanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-
- 58493-47-3
- CHEMBL86443
- N-Vanillyl octanamide
- FS-7311
- N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide (N-Vanillyloctanamide)
- N-Vanillyl-Octanamide
- UNII-CW938J9KNR
- N-[(4-Hydroxy-3-methoxyphenyl)methyl]-octanamide (N-Vanillyl
- DB-255848
-
- Piscine à noyau: 1S/C16H25NO3/c1-3-4-5-6-7-8-16(19)17-12-13-9-10-14(18)15(11-13)20-2/h9-11,18H,3-8,12H2,1-2H3,(H,17,19)
- La clé Inchi: JYZDUDMWJFJCON-UHFFFAOYSA-N
- Sourire: O=C(CCCCCCC)NCC1C=CC(=C(C=1)OC)O
Propriétés calculées
- Qualité précise: 279.18355
- Masse isotopique unique: 279.18344366g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 9
- Complexité: 270
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.6
- Surface topologique des pôles: 58.6Ų
Propriétés expérimentales
- Le PSA: 58.56
N-(4-hydroxy-3-methoxyphenyl)methyloctanamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18428278-1g |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
58493-47-3 | 95% | 1g |
$437.0 | 2023-09-19 | |
| Enamine | EN300-18428278-5g |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
58493-47-3 | 95% | 5g |
$1268.0 | 2023-09-19 | |
| Enamine | EN300-18428278-10g |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
58493-47-3 | 95% | 10g |
$1879.0 | 2023-09-19 | |
| Enamine | EN300-18428278-0.05g |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
58493-47-3 | 95.0% | 0.05g |
$102.0 | 2025-02-19 | |
| Enamine | EN300-18428278-0.1g |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
58493-47-3 | 95.0% | 0.1g |
$151.0 | 2025-02-19 | |
| Enamine | EN300-18428278-0.25g |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
58493-47-3 | 95.0% | 0.25g |
$216.0 | 2025-02-19 | |
| Enamine | EN300-18428278-0.5g |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
58493-47-3 | 95.0% | 0.5g |
$340.0 | 2025-02-19 | |
| Enamine | EN300-18428278-1.0g |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
58493-47-3 | 95.0% | 1.0g |
$437.0 | 2025-02-19 | |
| Enamine | EN300-18428278-2.5g |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
58493-47-3 | 95.0% | 2.5g |
$856.0 | 2025-02-19 | |
| Enamine | EN300-18428278-5.0g |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
58493-47-3 | 95.0% | 5.0g |
$1268.0 | 2025-02-19 |
N-(4-hydroxy-3-methoxyphenyl)methyloctanamide Littérature connexe
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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